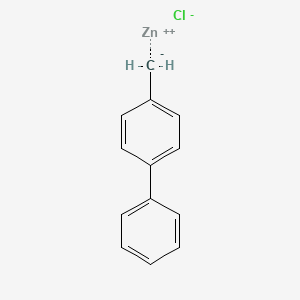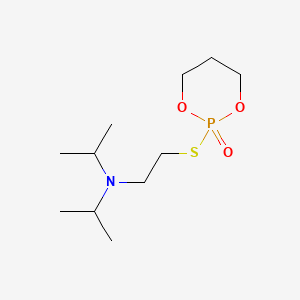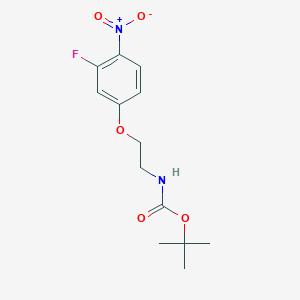
tert-Butyl (2-(3-fluoro-4-nitrophenoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a carbamate ester functional group, which is often associated with biological activity and industrial utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Ether Formation: Reaction of the fluoronitrobenzene derivative with an appropriate ethylene glycol derivative to form the phenoxyethyl ether.
Carbamate Formation: Reaction of the phenoxyethyl ether with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and carbamic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion to the corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The carbamate ester group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the nitro and fluoro groups can enhance binding affinity and specificity for certain receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(3-chloro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
- N-[2-(3-bromo-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
- N-[2-(3-iodo-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
Uniqueness
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets compared to other halogenated derivatives.
Propriétés
Formule moléculaire |
C13H17FN2O5 |
|---|---|
Poids moléculaire |
300.28 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17FN2O5/c1-13(2,3)21-12(17)15-6-7-20-9-4-5-11(16(18)19)10(14)8-9/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
Clé InChI |
DHTWKHQGAVJNQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


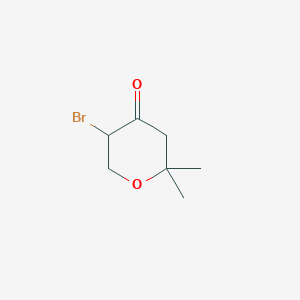

![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)
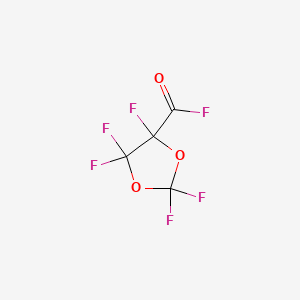

![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)




![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
